Decyl isononanoate

Description

Overview of Branched-Chain Esters in Chemical Research

Branched-chain esters are organic compounds characterized by a branched alkyl chain structure. This branching imparts distinct properties compared to their straight-chain counterparts, such as lower melting points and reduced viscosity. ontosight.ai In chemical research, these esters are of interest due to their enhanced stability, solubility in various organic solvents, and specific reactivity. ontosight.ainih.gov Their molecular structure allows for a wide range of applications, from emollients in cosmetics to high-performance lubricants. nih.govresearchgate.net The presence of branched chains can also influence the biodegradability of these compounds. ontosight.ai

Historical Context of Synthetic Ester Development in Industrial Chemistry

The development of synthetic esters has a rich history rooted in the need for high-performance lubricants and plasticizers. atamanchemicals.com The quest for alternatives to petroleum-based oils began as early as 1877, with significant advancements occurring during World War II. amsoil.com Between 1938 and 1944, Germany evaluated thousands of synthetic esters for their superior performance in lubrication. amsoil.com In the United States, research led to the development of the first diester synthetic base oils. amsoil.com The post-war era saw the widespread adoption and further innovation of synthetic esters in various industries, driven by their excellent thermal stability, low volatility, and biodegradability. marketresearchintellect.comfuelsandlubes.com Today, the focus is on developing sustainable synthetic esters from renewable resources to meet the growing demand for environmentally friendly products. zslubes.comnlgi.orgmdpi.com

Structural Characteristics and Chemical Nomenclature

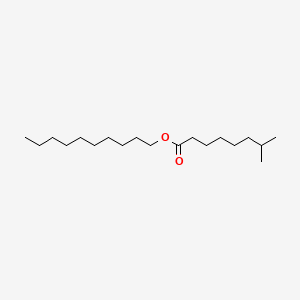

Decyl isononanoate is the ester formed from the reaction of decyl alcohol and isononanoic acid. Its chemical formula is C19H38O2. nih.gov The "isononanoate" portion of the name indicates a nine-carbon branched-chain carboxylic acid, specifically 7-methyloctanoic acid. The "decyl" portion refers to the ten-carbon alcohol, decanol. The IUPAC name for this compound is decyl 7-methyloctanoate. nih.gov

Table 1: Structural and Identification Data for this compound

| Property | Value |

| IUPAC Name | decyl 7-methyloctanoate |

| Molecular Formula | C19H38O2 |

| Molecular Weight | 298.5 g/mol |

| CAS Number | 84878-31-9 |

| EC Number | 284-422-2 |

Data sourced from PubChem CID 50903061 nih.gov

Significance in Advanced Chemical and Material Systems

The unique properties of this compound make it a significant component in various advanced chemical and material systems. Its excellent emollient properties and non-greasy feel make it a valuable ingredient in high-end cosmetic and personal care formulations. ontosight.aiontosight.aispecialchem.com In the field of materials science, it can be used as a plasticizer to improve the flexibility and durability of polymers. atamanchemicals.com Furthermore, its thermal and oxidative stability make it a candidate for use in specialty lubricants and functional fluids. marketresearchintellect.comfuelsandlubes.com The ongoing research into synthetic esters like this compound is focused on creating innovative products with enhanced performance and sustainability profiles. nlgi.orgzschimmer-schwarz.com

Structure

2D Structure

Properties

CAS No. |

84878-31-9 |

|---|---|

Molecular Formula |

C19H38O2 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

decyl 7-methyloctanoate |

InChI |

InChI=1S/C19H38O2/c1-4-5-6-7-8-9-10-14-17-21-19(20)16-13-11-12-15-18(2)3/h18H,4-17H2,1-3H3 |

InChI Key |

NOIATFAZOGVHNB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)CCCCCC(C)C |

Origin of Product |

United States |

Synthesis and Manufacturing Methodologies

Esterification Pathways for Decyl Isononanoate Production

Esterification is the core process for synthesizing this compound, which involves the reaction of an alcohol with a carboxylic acid or its derivative. The primary reactants are isononanoic acid and 1-decanol (B1670082).

The most common method for producing alkyl esters like this compound is Fischer-Speier esterification. cir-safety.orgcerritos.edu This reaction involves heating a carboxylic acid (isononanoic acid) with an alcohol (1-decanol) in the presence of a strong acid catalyst. libretexts.org

A closely related synthesis, that of isononyl isononanoate, uses isononanoic acid and isononyl alcohol as the primary raw materials, demonstrating a typical industrial application of this pathway. google.com In such processes, a water-carrying agent like cyclohexane (B81311) or xylene may be used to facilitate the removal of water via azeotropic distillation, pushing the reaction to completion. google.com

Transesterification is another significant pathway for creating new esters. This process involves the exchange of the alcohol or acid group of an existing ester with a different one. cir-safety.org For instance, a methyl ester of isononanoic acid could be reacted with 1-decanol to produce this compound and methanol. The reaction can be catalyzed by acids or bases.

While direct Fischer esterification is more commonly cited for this specific compound, transesterification is a widely used industrial process, particularly in the production of fatty acid methyl esters (FAMEs), commonly known as biodiesel. frontiersin.orgrsc.org The principles of transesterification are broadly applicable to the synthesis of various alkyl esters and represent a viable, though less direct, manufacturing route for this compound. nih.gov

Catalysis in this compound Synthesis

The efficiency and rate of esterification reactions are highly dependent on the catalyst used. Catalysts are broadly classified as homogeneous, heterogeneous, or biocatalytic, each with distinct advantages and disadvantages.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically dissolved in the liquid reaction mixture. wikipedia.org This method is common in ester synthesis due to its effectiveness.

Strong mineral acids are classic examples of homogeneous catalysts for Fischer esterification. mdpi.com For the synthesis of isononanoate esters, specific catalysts cited include p-toluenesulfonic acid, sulfamic acid, and sodium bisulfate. google.com These catalysts are effective but present a significant drawback: their separation from the final product can be challenging and may require neutralization and washing steps, which can generate wastewater. wikipedia.orgnih.gov

Table 1: Examples of Homogeneous Catalysts in Ester Synthesis

| Catalyst | Chemical Formula | Type |

|---|---|---|

| Sulfuric Acid | H₂SO₄ | Strong Mineral Acid |

| p-Toluenesulfonic Acid | CH₃C₆H₄SO₃H | Organic Sulfonic Acid |

| Sulfamic Acid | H₃NSO₃ | Aminosulfonic Acid |

| Sodium Bisulfate | NaHSO₄ | Acid Salt |

This table is interactive. Data derived from sources mdpi.comgoogle.comnih.gov.

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, most often a solid catalyst in a liquid reaction mixture. cademix.orgyoutube.com The primary advantage of this approach is the ease of catalyst separation from the product stream, simply through filtration. cademix.org This allows for catalyst recycling and more continuous, economically favorable processes. cademix.org

A variety of solid materials exhibit catalytic activity for esterification and transesterification. These include:

Metal Oxides: Alumina (Al₂O₃), silica (B1680970) (SiO₂), and titania (TiO₂) are common supports or catalysts. acs.orgmdpi.com

Zeolites: These microporous aluminosilicate (B74896) minerals can be effective solid acid catalysts. mdpi.com

Fly Ash: A waste product from coal combustion, fly ash consists of mixed metal oxides and has been successfully used as a low-cost, effective heterogeneous catalyst for producing alkyl esters. acs.org

Ion-Exchange Resins: Polymeric resins containing sulfonic acid groups can act as solid acid catalysts. researchgate.net

While specific applications for this compound are not widely detailed, the successful use of these catalysts for general ester production makes them strong candidates for its synthesis. acs.orgresearchgate.net

Table 2: Potential Heterogeneous Catalysts for Ester Production

| Catalyst Type | Examples | Key Advantage |

|---|---|---|

| Metal Oxides | CaO, MgO, Al₂O₃, SiO₂ | High thermal stability, readily available. frontiersin.orgacs.org |

| Zeolites | NaX Zeolite | Shape selectivity, defined pore structure. mdpi.com |

| Industrial Byproducts | Fly Ash | Low cost, utilization of waste material. acs.org |

This table is interactive. Data derived from sources frontiersin.orgacs.orgmdpi.comresearchgate.net.

A greener and more sustainable alternative to traditional chemical synthesis is biocatalysis, which uses enzymes to catalyze reactions. nih.gov For ester synthesis, lipases are the most commonly used enzymes. nih.govnih.gov

Biocatalytic synthesis offers several key benefits:

Mild Reaction Conditions: Reactions are conducted at lower temperatures and pressures, saving energy. nih.gov

High Selectivity: Enzymes are highly specific, which minimizes the formation of byproducts and results in a purer final product. nih.gov

Environmental Friendliness: The process avoids the use of harsh, polluting chemical catalysts. nih.gov

To improve reusability and process stability, enzymes are often immobilized on a solid support. mdpi.com This technique combines the advantages of biocatalysis with the practical benefits of heterogeneous catalysis, such as easy separation and potential for continuous operation. mdpi.comnih.gov The industrial viability of this approach has been demonstrated by companies like Evonik, which uses an enzymatic process to produce certain cosmetic esters. researchgate.net Although the direct enzymatic synthesis of this compound is not extensively documented in public literature, the synthesis of other branched-chain esters for cosmetics via biocatalysis is well-established, indicating its potential applicability. nih.govmdpi.com

Table 3: Comparison of Catalytic Methodologies for Ester Synthesis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis | Biocatalysis (Enzymatic) |

|---|---|---|---|

| Catalyst State | Same phase as reactants (liquid) | Different phase (solid) | Different phase (immobilized solid) |

| Reaction Conditions | Often high temperature/pressure | High temperature/pressure | Mild temperature/pressure |

| Selectivity | Moderate to low | Moderate | High |

| Catalyst Separation | Difficult (requires neutralization, washing) | Easy (filtration) | Easy (filtration) |

| Reusability | Generally not reusable | Highly reusable | Highly reusable |

| Environmental Impact | Higher (potential for waste generation) | Lower | Lowest ("Green" process) |

This table is interactive. Data derived from sources wikipedia.orgcademix.orgnih.govnih.gov.

Raw Material Considerations and Precursor Chemistry

The synthesis of this compound is fundamentally an esterification reaction. The primary raw materials for this process are isononanoic acid and decyl alcohol. google.com However, the "isononanoate" and "decyl" portions of the molecule can be derived from various isomeric precursors, which significantly influences the properties of the final product.

Isononanoic Acid Precursors: Isononanoic acid is a branched-chain C9 carboxylic acid. Its synthesis often starts from the dimerization of isobutene to produce diisobutene. google.com This is followed by hydroformylation (oxo synthesis) to form isononyl aldehyde, which is then oxidized to isononanoic acid. google.com The initial isobutene can be produced through fermentation, offering a pathway from renewable resources. google.com The specific branching of the isononanoic acid is critical and is largely determined by the conditions of the isobutene dimerization and subsequent reactions.

Decyl Alcohol Precursors: Decyl alcohol, a C10 alcohol, can also exist as various isomers. The choice of the decyl alcohol isomer impacts the physical and chemical properties of the resulting ester. The selection of specific precursors for both the acid and alcohol components is a key consideration in tailoring the final properties of the this compound for its intended application. alibaba.com

The core reaction is the esterification of isononanoic acid with decyl alcohol. This reaction is typically catalyzed by an acid catalyst. Common catalysts include p-toluenesulfonic acid, sulfamic acid, or sodium bisulfate. google.com The reaction is reversible, and to drive it towards the formation of the ester, water, a byproduct of the reaction, is continuously removed. This is often achieved by using a water-carrying agent like cyclohexane or xylene during the reaction. google.com

Table 1: Key Raw Materials and Their Roles in this compound Synthesis

| Raw Material | Chemical Formula (Representative) | Role in Synthesis |

| Isononanoic Acid | C9H18O2 | Acid component of the ester |

| Decyl Alcohol | C10H22O | Alcohol component of the ester |

| p-Toluenesulfonic Acid | CH3C6H4SO3H | Catalyst |

| Cyclohexane | C6H12 | Water-carrying agent (azeotropic removal of water) |

Process Optimization and Reaction Kinetics in Ester Production

Optimizing the manufacturing process for this compound is crucial for achieving high yields, purity, and cost-effectiveness. Key parameters that are manipulated include reaction temperature, catalyst concentration, reactant molar ratio, and reaction time.

Process optimization also involves the efficient removal of the water byproduct to shift the reaction equilibrium towards the product side. The use of a water-carrying agent and a Dean-Stark apparatus is a common strategy. google.com After the reaction is complete, the mixture is cooled, and the catalyst is neutralized, typically with a saturated solution of sodium bicarbonate or sodium carbonate. google.com

The reaction kinetics can be influenced by mass transfer limitations, especially when using heterogeneous catalysts. acs.org Therefore, agitation speed is another important parameter to control to ensure adequate mixing of the reactants and catalyst. researchgate.net

Purity Profiling and Impurity Analysis in Synthetic Esters

Ensuring the purity of this compound is critical, especially for its use in cosmetic and personal care applications where direct contact with the skin occurs. Impurity profiling involves the identification and quantification of any substance that is not the this compound ester itself. europa.eu

Impurities in synthetic esters can arise from several sources:

Unreacted Raw Materials: Residual isononanoic acid and decyl alcohol may remain in the final product if the reaction does not go to completion.

Catalyst Residues: Traces of the acid catalyst or its neutralized salts may be present.

Byproducts: Side reactions can lead to the formation of unwanted byproducts. ijcrt.org

Process-Related Impurities: These can include solvents used in the reaction or purification steps. ijcrt.org

Degradation Products: The ester itself may degrade under certain conditions, forming other compounds. europa.eu

A typical purification process for this compound involves several steps after the initial reaction. The crude product is first neutralized and washed with water to remove the catalyst and any water-soluble impurities. google.com This is followed by distillation under reduced pressure (vacuum distillation) to separate the desired ester from unreacted starting materials and other volatile impurities. google.com The collection of the appropriate fraction during distillation is key to obtaining a high-purity product. google.com

Various analytical techniques are employed for purity profiling. These include:

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are powerful separation techniques used to separate and quantify the individual components of a mixture. nih.gov

Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS, LC-MS), MS helps in identifying the chemical structure of the impurities. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of the compound and its impurities. nih.gov

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide frameworks for the identification, qualification, and reporting of impurities in drug substances and products, which can also be applied to high-purity cosmetic ingredients. europa.eu The goal is to have a well-characterized impurity profile and to ensure that the levels of any impurities are below established safety thresholds. europa.eu

Table 2: Common Analytical Techniques for Purity Profiling of Esters

| Analytical Technique | Principle | Information Obtained |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Quantification of volatile components. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Quantification of non-volatile and thermally labile components. |

| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Structural identification of components. |

| Nuclear Magnetic Resonance (NMR) | Interaction of atomic nuclei with a magnetic field. | Detailed structural elucidation. |

Compound Names Mentioned:

this compound

Isononanoic acid

Decyl alcohol

Isobutene

Diisobutene

Isononyl aldehyde

p-Toluenesulfonic acid

Sulfamic acid

Sodium bisulfate

Cyclohexane

Xylene

Sodium bicarbonate

Sodium carbonate

Physicochemical and Interfacial Science of Decyl Isononanoate

Molecular Interactions and Interfacial Phenomena

Decyl isononanoate, an ester of decyl alcohol and isononanoic acid, exhibits a range of intermolecular forces that dictate its physical state, sensory feel, and compatibility with other substances. atamanchemicals.comnih.gov These forces include dispersion, polar, and hydrogen bonding interactions.

Characterization of Dispersion Forces

The primary intermolecular forces present in this compound are London dispersion forces. aston-chemicals.com These are weak, transient attractions that arise from temporary fluctuations in electron distribution within the molecules. aston-chemicals.com As a molecule with a relatively large hydrocarbon structure (C19H38O2), the cumulative effect of these dispersion forces is significant. nih.gov The long, branched alkyl chains of both the alcohol and acid components contribute to a substantial surface area for these nonpolar interactions. aston-chemicals.comatamanchemicals.com

The strength of dispersion forces generally increases with molecular weight. aston-chemicals.com This is evident when comparing esters of varying chain lengths; larger molecules exhibit stronger attractions, leading to higher boiling points and a heavier skin feel. aston-chemicals.com The branched nature of the isononanoate chain, however, can disrupt tidy molecular packing, which can influence properties like melting point and spreadability when compared to linear-chain esters. chemguide.co.uk These forces are fundamental to its function as an emollient, allowing it to spread and form a lubricating film on the skin. aston-chemicals.com

Analysis of Polar Interactions

In addition to dispersion forces, this compound possesses polar characteristics due to the ester functional group (-COO-). The presence of electronegative oxygen atoms creates a permanent dipole moment in the molecule. scienceready.com.auhscprep.com.au This results in dipole-dipole interactions, where the positive end of one molecule is attracted to the negative end of another. chemguide.co.uklibretexts.org

Investigation of Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in the interaction of this compound with other substances, particularly protic molecules like water. While esters like this compound cannot form hydrogen bonds with themselves because they lack a hydrogen atom bonded to a highly electronegative atom (a hydrogen bond donor), they can act as hydrogen bond acceptors. hscprep.com.au

The lone pairs of electrons on the oxygen atoms of the ester's carbonyl group can form hydrogen bonds with hydrogen bond donors, such as the hydrogen atoms in water molecules. chemguide.co.uklibretexts.org This capability is quantified by a Hydrogen Bond Acceptor Count of 2. atamanchemicals.com This interaction explains the partial solubility of smaller esters in water. However, for a larger molecule like this compound, the extensive hydrophobic alkyl chains dominate, making it poorly soluble in water. atamanchemicals.comchemguide.co.uk Despite its low water solubility, its ability to accept hydrogen bonds is significant in formulations, influencing its interaction at interfaces and its ability to solubilize certain active ingredients. google.comgoogle.com

Solubility and Miscibility Characteristics

The solubility and miscibility of this compound are key to its utility as a vehicle and solvent in various products. These properties can be quantitatively described and predicted using solubility parameters.

Hansen Solubility Parameters and Predictive Applications

The Hansen Solubility Parameter (HSP) system is a powerful tool for predicting solubility and compatibility between materials. It deconstructs the total Hildebrand solubility parameter into three components:

δd: The energy from dispersion forces.

δp: The energy from polar (dipole) forces.

δh: The energy from hydrogen bonding. googleapis.comadscientis.com

The principle is that substances with similar HSP values are likely to be miscible. stevenabbott.co.uk The distance (Ra) between the HSP coordinates of two substances in "Hansen space" can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is probable. adscientis.comstenutz.eu

Hildebrand Solubility Parameter Analysis

The Hildebrand solubility parameter (δ) is a single-value measure of the cohesive energy density of a substance, providing a numerical estimate of the degree of interaction between materials. kanademy.com It is the square root of the sum of the squares of the three Hansen parameters (δ² = δd² + δp² + δh²). stenutz.eustenutz.eu

Similar to the HSP, specific Hildebrand parameter values for this compound are not prominently published. However, by comparing it to similar cosmetic emollients, its value can be contextualized. For example, emollients are often selected to have solubility parameters that are compatible with the skin's own lipids. The Hildebrand parameter is particularly useful for predicting the solubility of a nonpolar solute in a nonpolar solvent. Given this compound's structure, its Hildebrand value would reflect its predominantly nonpolar, hydrocarbon-like nature, while still being influenced by the polarity of the ester group. This parameter helps explain its function as a good solubilizer for lipophilic active ingredients and its miscibility with a wide range of oils and resins. atamanchemicals.comexactdn.com

Solvent Capacity in Diverse Chemical Systems

This compound is recognized for its role as an effective solvent and emollient in various formulations, particularly in the cosmetics and personal care industries. Its chemical structure, featuring a branched alkyl chain, contributes to its excellent solubilizing capabilities for a range of cosmetic ingredients, including crystalline UV filters. exactdn.com This property is crucial in the formulation of sunscreens, where it aids in the uniform dispersion of active ingredients. ontosight.ai

The following table summarizes the solvent properties of this compound in relation to common cosmetic ingredients.

| Ingredient Type | Solubility/Dispersibility in this compound |

| Crystalline UV Filters | Good solubilizing capacity |

| Silicones | Highly compatible |

| Pigments | Good dispersibility |

| Vegetable Oils | Good compatibility |

Rheological Behavior and Viscoelastic Properties

Influence on System Rheology in Fluid Formulations

The inclusion of this compound in a fluid formulation can significantly modify its rheological profile. In emulsions, the choice and concentration of the oil phase, which can include this compound, affects the final viscosity and stability of the product. google.comnih.gov Its good compatibility with other ingredients allows for the creation of stable systems with desired flow properties. ontosight.ai

In the context of viscoelasticity, which describes a material's ability to exhibit both viscous and elastic characteristics when undergoing deformation, this compound can influence the final properties of a formulation. mdpi.comnih.gov The viscoelastic properties of a topical product are crucial for its performance and consumer acceptance, affecting everything from how it feels upon application to its stability over time. nih.govmdpi.com The specific impact of this compound on the viscoelasticity of a system will depend on its interaction with other components, such as gelling agents and surfactants. google.com

Chemical Stability and Degradation Pathways (e.g., Hydrolysis, Oxidation)

This compound is generally considered to be a stable ingredient. ontosight.ai However, like all esters, it can be susceptible to degradation through pathways such as hydrolysis and oxidation, particularly under certain conditions.

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. pharmacy180.com In the case of this compound, hydrolysis would involve the cleavage of the ester bond, resulting in the formation of decyl alcohol and isononanoic acid. This reaction can be catalyzed by the presence of acids or bases. pharmacy180.com The stability of esters to hydrolysis can vary, with some being more resistant than others. While specific kinetic data for the hydrolysis of this compound was not found, it is a known degradation pathway for esters in general. pharmacy180.com

Oxidation: Oxidation is another common degradation pathway for cosmetic ingredients, often initiated by exposure to heat, light, or the presence of impurities. pharmaexcipients.comnih.gov While some sources state that certain isononanoate esters exhibit good oxidation stability, the potential for oxidation exists, especially for the branched alkyl chain. exactdn.com Forced degradation studies are often employed to understand the susceptibility of a molecule to oxidation. nih.govlcms.cz

Phase Behavior and Microstructure Formation in Multicomponent Systems

This compound is frequently used in multiphase systems such as emulsions and microemulsions. Its phase behavior and interaction with other components are critical for the formation and stability of these structures.

In emulsions, which are mixtures of immiscible liquids (like oil and water), this compound acts as part of the oil phase. google.comnih.gov The formation of stable emulsions is dependent on the presence of emulsifiers that reduce the interfacial tension between the oil and water phases. The choice of oil, such as this compound, can influence the type of emulsion formed (e.g., oil-in-water or water-in-oil) and its final properties. researchgate.net

Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant. researchgate.net this compound can be used as the oil phase in microemulsion systems. nih.gov The formation of specific microstructures, such as bicontinuous or droplet-based systems, is dependent on the relative concentrations of the components and can be characterized using techniques like small-angle neutron scattering (SANS). researchgate.net The ability of this compound to participate in the formation of these complex structures highlights its versatility in advanced formulation design.

Advanced Analytical Methodologies for Decyl Isononanoate

Spectroscopic Characterization and Structural Elucidation

Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule to provide detailed information about its chemical bonds and the arrangement of its atoms.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. acs.org When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. specac.com The resulting spectrum is a unique fingerprint of the molecule.

For Decyl Isononanoate, the FT-IR spectrum is dominated by absorptions characteristic of a long-chain aliphatic ester. The most prominent peak is the carbonyl (C=O) stretch, which appears as a strong, sharp band. specac.com Other key absorptions include the C-O stretching vibrations of the ester group and the various C-H stretching and bending vibrations of the long alkyl chains. acs.org The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would confirm the absence of significant alcohol or carboxylic acid impurities.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 2950-2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Strong |

| 1745-1735 | C=O Stretch | Ester Carbonyl | Strong, Sharp |

| 1470-1450 | C-H Bend | Alkyl (CH₂) | Medium |

| 1380-1365 | C-H Bend | Alkyl (CH₃) | Medium |

| 1250-1150 | C-O Stretch | Ester Linkage | Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of an organic compound. vscht.czopenstax.org It is based on the magnetic properties of certain atomic nuclei, primarily ¹H (proton) and ¹³C, when placed in a strong magnetic field. nih.govopenstax.org The spectrum provides information on the chemical environment of each nucleus, allowing for a complete mapping of the molecule's carbon-hydrogen framework.

For this compound (decyl 7-methyloctanoate), ¹H NMR would show distinct signals for the protons in the decyl alcohol portion and the isononanoic acid portion. The protons on the carbon attached to the ester oxygen (-O-CH₂ -) would appear downfield, typically in the range of 4.0-4.2 ppm. orgchemboulder.com The protons on the carbons alpha to the carbonyl group (-CH₂ -C=O) would resonate at approximately 2.1-2.3 ppm. orgchemboulder.com The numerous other methylene (B1212753) (-CH₂) and methyl (-CH₃) groups in the alkyl chains would produce a complex set of overlapping signals in the upfield region (0.8-1.6 ppm).

¹³C NMR spectroscopy provides information on the carbon skeleton. libretexts.org The carbonyl carbon (C=O) of the ester group gives a characteristic signal in the downfield region, around 170-175 ppm. libretexts.org The carbon attached to the ester oxygen (-O-C H₂-) would appear around 60-70 ppm, while the carbon alpha to the carbonyl (-C H₂-C=O) would be found around 30-40 ppm. libretexts.org The remaining alkyl carbons would resonate in the 10-35 ppm range.

Table 4: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Environment | Predicted Chemical Shift (ppm) |

|---|---|---|

| -O-CH₂- | Methylene group of decyl chain attached to ester oxygen | ~4.1 |

| -CH₂-C=O | Methylene group of isononanoate chain alpha to carbonyl | ~2.2 |

| -CH(CH₃)- | Methine proton of isononanoate chain | ~1.5 |

| -CH₂- (chains) | Methylene groups in both alkyl chains | 1.2-1.6 |

| -CH₃ (decyl) | Terminal methyl group of decyl chain | ~0.9 |

| -CH₃ (isononanoyl) | Methyl groups of isononanoate chain | ~0.8-0.9 |

Table 5: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Environment | Predicted Chemical Shift (ppm) |

|---|---|---|

| C=O | Ester carbonyl carbon | ~173 |

| -O-CH₂- | Methylene carbon of decyl chain attached to ester oxygen | ~65 |

| -CH₂-C=O | Methylene carbon of isononanoate chain alpha to carbonyl | ~35 |

| -CH(CH₃)- | Methine carbon of isononanoate chain | ~34 |

| -CH₂- (chains) | Methylene carbons in both alkyl chains | 22-32 |

| -CH₃ (all) | Methyl carbons | 11-23 |

Mass Spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. fiveable.me It provides the molecular weight of the compound and, through analysis of its fragmentation patterns, offers significant insight into its structure. hscprep.com.au

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (298.5 g/mol ). However, this peak may be weak or absent in Electron Ionization (EI) due to the instability of the molecular ion. chemguide.co.uk

The fragmentation pattern is highly informative for esters. Cleavage often occurs at the bonds adjacent to the carbonyl group and the ester oxygen. libretexts.org Key fragmentation pathways for this compound would include:

Alpha-cleavage: Breakage of the bond between the carbonyl carbon and the adjacent carbon of the isononanoate chain.

Acylium ion formation: Cleavage of the C-O single bond, leading to the formation of an acylium ion [C₈H₁₇CO]⁺.

Alkoxy ion formation: Cleavage leading to an ion representing the decyl group, [C₁₀H₂₁O]⁺, or more commonly, the decene cation [C₁₀H₂₀]⁺ following hydrogen rearrangement.

McLafferty Rearrangement: A characteristic rearrangement for esters involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, which can help identify the structure of the acid portion. fiveable.me

Analysis of these fragments allows chemists to piece together the original structure, confirming the identity of both the fatty acid and alcohol components of the ester. libretexts.org

Table 6: Potential Mass Fragments for this compound (m/z)

| m/z | Possible Fragment Ion | Origin |

|---|---|---|

| 298 | [C₁₉H₃₈O₂]⁺ | Molecular Ion (M⁺) |

| 157 | [CH₃CH(CH₃)(CH₂)₅CO]⁺ | Isononanoyl acylium ion |

| 141 | [C₁₀H₂₁]⁺ | Decyl fragment |

| 140 | [C₁₀H₂₀]⁺ | Decene (from rearrangement/loss of H) |

| 88 | [CH₂(OH)=OC₄H₉]⁺ | Product of McLafferty Rearrangement |

Table 7: Compound Names Mentioned in Article

| Compound Name |

|---|

| Acetonitrile |

| This compound |

| Isononyl alcohol |

| Methane |

| Methanol |

Sample Preparation and Extraction Strategies in Complex Chemical Matrices

The initial and often most critical step in the analysis of this compound from complex matrices, such as environmental samples, consumer products, or biological tissues, is the efficient extraction and cleanup of the sample. The goal is to isolate the analyte from interfering substances that could compromise the accuracy and sensitivity of subsequent analytical measurements. chromatographyonline.com

Solid Phase Extraction (SPE) is a highly selective and versatile sample preparation technique used to extract, concentrate, and purify analytes from a liquid sample. phenomenex.com The principle of SPE involves partitioning the analyte between a solid sorbent and the liquid mobile phase. For a nonpolar compound like this compound, a reversed-phase SPE sorbent is typically employed.

Methodology:

Sorbent Selection: A C18 or other nonpolar polymeric sorbent is chosen. The nonpolar nature of the sorbent allows for the retention of this compound through hydrophobic interactions, while more polar matrix components pass through.

Conditioning: The sorbent is conditioned with a solvent like methanol, followed by water or an aqueous buffer to activate the stationary phase.

Sample Loading: The sample, often dissolved in a suitable solvent, is passed through the SPE cartridge. This compound and other nonpolar compounds are retained on the sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove any remaining polar interferences.

Elution: A strong, nonpolar organic solvent, such as hexane (B92381) or ethyl acetate, is used to disrupt the hydrophobic interactions and elute the this compound from the sorbent.

The resulting eluate is a cleaner, more concentrated solution of the analyte, ready for instrumental analysis. Dispersive Solid Phase Extraction (dSPE) is a variation where the sorbent is directly mixed with the sample extract, which is particularly useful for removing interferences like lipids and pigments. phenomenex.com

Table 1: Comparison of SPE Sorbents for Nonpolar Analytes

| Sorbent Type | Interaction Mechanism | Typical Analytes | Eluting Solvent Examples |

| C18 (Octadecyl) | Reversed-Phase (Hydrophobic) | Nonpolar to moderately polar compounds | Hexane, Ethyl Acetate, Dichloromethane |

| Polymeric | Reversed-Phase, Pi-Pi, Dipole-Dipole | Wide range of compounds, including nonpolar | Methanol, Acetonitrile |

| Graphitized Carbon Black (GCB) | Reversed-Phase, Ion-Exchange | Nonpolar and some polar compounds | Toluene, Dichloromethane/Methanol mixtures |

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.org For extracting this compound, a nonpolar organic solvent is used to partition it from a more polar (often aqueous) sample matrix. uoanbar.edu.iq

Methodology:

Solvent Selection: A water-immiscible organic solvent in which this compound has high solubility is chosen. Common choices include hexane, heptane, or diethyl ether.

Extraction: The sample is placed in a separatory funnel with the chosen organic solvent. The mixture is shaken vigorously to maximize the surface area between the two phases and facilitate the transfer of this compound into the organic layer.

Phase Separation: The mixture is allowed to stand, and the two immiscible layers separate based on their densities.

Collection: The organic layer containing the dissolved this compound is collected. The process may be repeated to improve extraction efficiency.

A variation of this technique is Dispersive Liquid-Liquid Microextraction (DLLME), which uses a small amount of extraction solvent and a disperser solvent to form a cloudy solution, increasing the interaction surface area and leading to rapid extraction. wikipedia.org

Table 2: Common Solvents for LLE of Nonpolar Compounds

| Solvent | Density (g/mL) | Boiling Point (°C) | Polarity Index | Key Characteristics |

| Hexane | 0.655 | 69 | 0.1 | Highly nonpolar, good for extracting nonpolar compounds. |

| Heptane | 0.684 | 98 | 0.2 | Similar to hexane, slightly less volatile. |

| Diethyl Ether | 0.713 | 34.6 | 2.8 | Good solvent for a wide range of compounds, highly volatile. |

| Dichloromethane | 1.33 | 39.6 | 3.1 | Denser than water, good for extracting a variety of organics. |

Supercritical Fluid Extraction (SFE) is a "green" extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. thescipub.comnih.gov A supercritical fluid has properties intermediate between a gas and a liquid, offering high diffusivity and low viscosity for efficient penetration into the sample matrix. scielo.br

Methodology:

Pressurization and Heating: Carbon dioxide is brought to its supercritical state by increasing the temperature and pressure above its critical point (31.1 °C and 73.8 bar).

Extraction: The supercritical CO₂ is passed through the sample matrix. The solvating power of the fluid can be tuned by adjusting the pressure and temperature. For a nonpolar compound like this compound, pure supercritical CO₂ is often sufficient. nih.gov

Analyte Collection: After passing through the sample, the pressure is reduced, causing the CO₂ to return to its gaseous state and release the extracted this compound, which is then collected in a trap.

SFE is advantageous due to its use of a non-toxic, inexpensive, and easily removable solvent. thescipub.com Modifiers, such as small amounts of organic solvents like ethanol, can be added to the supercritical CO₂ to alter its polarity and enhance the extraction of a wider range of compounds. nih.gov

Hyphenated Techniques in this compound Analysis

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures. chromatographytoday.comresearchgate.netnih.gov For this compound, the most relevant hyphenated techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govajpaonline.com In GC, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides both quantitative data and structural information, allowing for definitive identification of this compound and its isomers. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is often preferred for esters like this compound, LC-MS is also a viable and powerful technique, particularly when analyzing less volatile or thermally labile impurities that may be present alongside it. researchgate.net In LC-MS, separation occurs in the liquid phase, which can then be interfaced with the mass spectrometer through techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

The combination of a separation technique with mass spectrometry provides high sensitivity and specificity, making it ideal for detecting and quantifying trace levels of this compound in challenging matrices. researchgate.net

Quality Control and Impurity Profiling Methodologies

Impurity profiling is a critical component of quality control in the manufacturing of this compound. medwinpublishers.com It involves the identification, quantification, and characterization of all potential impurities, such as starting materials, by-products, intermediates, and degradation products. ijprajournal.comconicet.gov.ar Regulatory bodies require thorough impurity profiling to ensure the safety and efficacy of the final product. medwinpublishers.com

Methodologies:

Reference Standards: The use of certified reference standards for this compound and its potential impurities is fundamental for accurate quantification.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or GC with a Flame Ionization Detector (FID), is used to determine the purity of the bulk substance and quantify impurities relative to the main component.

Structural Elucidation of Impurities: When unknown impurities are detected, techniques like GC-MS, LC-MS/MS (tandem mass spectrometry), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for their structural identification. conicet.gov.ar

Stability Studies: Impurity profiling is a key part of stability studies, where the product is subjected to various environmental conditions (e.g., heat, light, humidity) over time to identify any degradation products that may form. medwinpublishers.com

Robust analytical methods must be developed and validated to ensure they are fit for the purpose of detecting and controlling impurities throughout the product's lifecycle. usp.org

Applications in Material Science and Chemical Engineering

Role as a Plasticizer in Polymer Science

Plasticizers are additives that increase the flexibility, extensibility, and processability of a polymer. specialchem.com They achieve this by embedding themselves between the polymer chains, reducing the intermolecular forces and lowering the glass transition temperature (Tg) of the material. specialchem.com Decyl isononanoate, as a high molecular weight ester, is utilized for its plasticizing effects in various polymer systems.

Polyvinyl chloride (PVC) is inherently a rigid and brittle polymer. specialchem.com The incorporation of plasticizers is essential for producing flexible PVC, which is used in a vast range of products from wire and cable insulation to automotive interiors and flooring. specialchem.com this compound and its isomers are effective plasticizers for PVC. kohokukogyo.co.jp When blended with PVC resin, this compound disrupts the semi-crystalline structure of the polymer, allowing the long polymer chains to slide past one another more easily. This mechanism significantly enhances the flexibility and durability of the final PVC product. specialchem.com The performance of decyl plasticizers in PVC is influenced by their physical properties, as detailed in the table below.

| Property | Value |

| Molecular Weight | ~298.5 g/mol |

| Boiling Point | Approx. 230°C |

| Solubility in Water | Very slightly soluble to insoluble |

| Solubility in Organics | Soluble in most organic solvents |

| Typical properties for a C10 plasticizer like this compound. echemi.comresearchgate.net |

Function as a Chemical Solvent and Vehicle in Industrial Formulations

The chemical structure of this compound makes it an effective solvent and carrier (vehicle) for various substances, particularly those that are non-polar. specialchem.com Its long hydrocarbon chains provide a lipophilic (oil-loving) character, making it highly compatible with oils, resins, and other organic compounds. specialchem.com

This compound is proficient at dissolving lipophilic compounds, which are substances that are themselves soluble in fats, oils, and non-polar solvents. google.com This capability is crucial in formulations where active ingredients or functional additives are lipophilic and have poor solubility in aqueous or highly polar systems. google.comnih.gov By acting as the solvent, this compound allows for the creation of stable, homogeneous solutions containing these compounds. specialchem.comnblanyu-chem.com Its excellent solubility characteristics extend to esters, silicones, and mineral and vegetable oils, making it a versatile solvent in diverse industrial applications, including coatings and lubricants. echemi.com

In complex formulations such as emulsions and dispersions, maintaining stability and homogeneity is critical. The use of an effective solvent like this compound contributes significantly to this stability. mdpi.comresearchgate.net By ensuring that all lipophilic components are fully dissolved and evenly distributed throughout the formulation, it prevents the separation of phases, crystallization of ingredients, or other forms of instability. researchgate.net The formation of a stable, homogeneous mixture ensures consistent performance and a longer shelf life for the final product. mdpi.com

Rheology Modification in Viscous Chemical Systems

Rheology is the study of the flow of matter, and rheology modifiers are additives used to control the flow properties (such as viscosity) of a formulation. 3vsigmausa.comevonik.com While not a primary thickener, this compound modifies the rheology of viscous systems, particularly in the context of polymer processing.

In its role as a plasticizer, this compound functions as a rheology modifier by significantly reducing the melt viscosity of polymer systems like PVC. specialchem.com This reduction in viscosity makes the polymer easier to process, as it can be molded, extruded, or otherwise formed at lower temperatures and pressures, leading to energy savings and increased manufacturing efficiency. sciencemadness.org In highly filled polymer systems, controlling rheological properties is essential for achieving a uniform dispersion of fillers and ensuring the processability of the compound. evonik.com Furthermore, in liquid formulations, the inherent low viscosity of this compound can be used to adjust the final viscosity of a product, ensuring it meets the desired consistency for application and stability. specialchem.com3vsigmausa.com Its ability to alter flow behavior is a key function in both material science and chemical engineering applications. nouryon.compolimi.it

Mechanisms of Viscosity Reduction

The primary mechanism by which this compound reduces the viscosity of a polymer matrix is explained by the free volume theory. semanticscholar.org Plasticizers are additives that position themselves between polymer chains, effectively pushing them further apart. semanticscholar.org This action increases the unoccupied space within the polymer matrix, known as free volume.

When the free volume is increased, there is more space available for polymer chain segments to move. This enhanced mobility means that the chains can slide past one another with greater ease, which manifests as a reduction in the material's viscosity in the molten state and an increase in its flexibility and softness in the solid state. semanticscholar.org The presence of the this compound molecules shields the polymer chains from each other, weakening the intermolecular van der Waals forces that create rigidity. semanticscholar.org This process lowers the glass transition temperature (Tg) of the polymer, the temperature at which it transitions from a rigid, glassy state to a more rubbery, flexible one.

Table 1: Effect of Plasticizer Addition on Polymer Glass Transition Temperature (Tg)

| Polymer | Plasticizer | Concentration (% by weight) | Glass Transition Temperature (Tg) |

| Polyvinyl Chloride (PVC) | None | 0% | 82°C |

| Polyvinyl Chloride (PVC) | Diisononyl Phthalate (B1215562) (DINP) | 30% | 25°C |

| Polyvinyl Chloride (PVC) | Di(2-propylheptyl) phthalate (DPHP) | 30% | 18°C |

Note: Data for Diisononyl Phthalate (DINP) and Di(2-propylheptyl) phthalate (DPHP), which are structurally and functionally similar to this compound, are used to illustrate the typical effect of high-molecular-weight plasticizers on PVC.

Spreading Characteristics in Thin Film Applications

In the context of thin film applications, the ability of a liquid formulation to spread evenly across a substrate is paramount for creating uniform, defect-free layers. mdpi.comresearchgate.net this compound is utilized as a spreading agent due to its favorable surface tension and viscosity characteristics.

The spreading of a liquid over a solid surface is governed by the balance of cohesive forces (within the liquid) and adhesive forces (between the liquid and the substrate). This compound, being an ester with a relatively low surface tension, reduces the cohesive energy of a formulation. This allows the liquid to wet the substrate material more effectively and spread out into a thin, even film. mdpi.com In processes like spin-coating or spray coating, incomplete spreading can lead to defects and non-uniform thickness. mdpi.com The inclusion of this compound helps to ensure that the liquid covers the entire substrate surface before the solvent evaporates or the material cures. mdpi.comresearchgate.net

Table 2: Physical Properties Influencing Spreading Behavior

| Compound | Chemical Class | Typical Kinematic Viscosity (at 40°C, cSt) | Typical Surface Tension (mN/m) |

| This compound | Ester | 5 - 15 | 25 - 30 |

| Dioctyl Phthalate (DOP) | Phthalate Ester | 30 - 40 | ~32 |

| Mineral Oil (Light) | Hydrocarbon | 10 - 20 | ~30 |

| Water | Inorganic | ~0.66 | 72.8 |

This compound in Advanced Materials Development

The utility of this compound extends to the development of advanced materials where specific performance characteristics such as flexibility, durability, and processability are required.

Contribution to Functional Materials

This compound is a key component in the formulation of functional polymers, most notably flexible Polyvinyl Chloride (PVC). Rigid PVC is a hard and brittle material; however, the addition of a plasticizer like this compound transforms its mechanical properties, rendering it suitable for a wide range of applications. researchgate.net

By integrating into the PVC matrix, this compound enhances flexibility, reduces brittleness, and improves the durability of the final product. This allows for the creation of materials that can withstand bending, stretching, and compression without failure. The choice of a high-molecular-weight plasticizer like this compound is often driven by the need for permanence, as larger molecules are less prone to migrating out of the polymer matrix over time, thus ensuring the material retains its flexibility for longer.

Table 3: Comparative Mechanical Properties of Rigid vs. Plasticized PVC

| Property | Rigid PVC (Unplasticized) | Flexible PVC (Plasticized with C10 Ester*) |

| Tensile Strength (MPa) | 40 - 55 | 15 - 25 |

| Elongation at Break (%) | 20 - 40% | 200 - 450% |

| Hardness (Shore A/D) | 70 - 80 (Shore D) | 60 - 90 (Shore A) |

Note: C10 Ester is used as a representative example for this compound to demonstrate the functional change in PVC properties. researchgate.net

Engineered Systems Applications

In engineered systems, materials are often subjected to demanding operational conditions. This compound finds application in several such areas due to its combination of properties.

Wire and Cable Insulation: In the electrical industry, flexible PVC plasticized with esters like this compound is used for wire insulation and cable jacketing. The plasticizer imparts the necessary flexibility for installation and use, while also contributing to the material's thermal stability and long-term durability.

High-Performance Lubricants: Esters are used as base oils or additives in the formulation of high-performance and synthetic lubricants. hplubricants.comhplubricants.com this compound can function as a lubricity additive, reducing friction and wear between moving parts in machinery. tri-iso.com Its liquid nature and thermal stability make it suitable for applications where consistent performance over a range of temperatures is required.

Polymer Processing: As a processing aid, this compound reduces the melt viscosity of polymers, allowing them to be processed at lower temperatures. sapub.org This not only saves energy but also reduces the thermal stress on the polymer, minimizing degradation during manufacturing processes like extrusion and injection molding.

Environmental Behavior and Degradation Studies

Biodegradation Pathways in Environmental Compartments

Biodegradation is a crucial process determining the environmental persistence of decyl isononanoate's components. atamanchemicals.com The efficiency of this process can vary significantly depending on the environmental compartment and the specific microbes present. nih.gov Both aerobic and anaerobic conditions influence the degradation pathways. mdpi.com

Decyl Alcohol: Readily biodegradable by microorganisms in both soil and water. atamanchemicals.com

Isononanoic Acid: Its biodegradability is a key factor in its environmental impact. ontosight.ai

The assembly of degradation pathways often involves multiple microorganisms, where the breakdown products of one organism can be utilized by another. nih.gov The presence of other organic compounds can also influence the rate and extent of biodegradation through processes like co-metabolism. ecetoc.org

Under aerobic conditions, the degradation of organic compounds is a primary removal mechanism. ecetoc.org For the components of this compound, aerobic degradation is expected to be a significant fate process. atamanchemicals.com

Decyl Alcohol: Multiple screening studies have confirmed that decyl alcohol biodegrades readily under aerobic conditions. atamanchemicals.com Research has shown rapid degradation by microbial populations, with significant evolution of CO2 in a short period, indicating ultimate biodegradation. The degradation kinetics can often be described by first-order models, where the rate of degradation is proportional to the concentration of the compound. gdut.edu.cnmdpi.com Factors such as temperature, nutrient availability, and the microbial population density heavily influence these kinetics. ecetoc.org

Isononanoic Acid: As a branched-chain fatty acid, isononanoic acid is also subject to aerobic biodegradation. ontosight.ai The presence of a branched structure can sometimes lead to slower degradation rates compared to straight-chain analogues. The specific kinetics of its degradation would depend on the microbial consortia present and environmental conditions. frontiersin.org

The table below summarizes the key aspects of aerobic degradation for the components of this compound.

| Compound | Aerobic Biodegradation Potential | Influencing Factors | Kinetic Model (General) |

| Decyl Alcohol | Readily biodegradable atamanchemicals.com | Temperature, nutrients, microbial density ecetoc.org | First-order gdut.edu.cnmdpi.com |

| Isononanoic Acid | Biodegradable ontosight.ai | Branched structure, microbial consortia ontosight.aifrontiersin.org | Dependent on conditions |

Hydrolysis is a key initial step in the environmental degradation of this compound, breaking it down into decyl alcohol and isononanoic acid. iql-nog.commachinerylubrication.com The rate of this reaction is influenced by pH and temperature. europa.eunih.gov

Decyl Alcohol: 1-decanol (B1670082), the straight-chain isomer of decyl alcohol, is not expected to undergo significant hydrolysis in the environment because it lacks functional groups that hydrolyze under typical environmental conditions (pH 5 to 9). atamanchemicals.com

Isononanoic Acid: As a carboxylic acid, isononanoic acid itself does not undergo further hydrolysis. Its persistence in aquatic environments is primarily determined by biodegradation. ontosight.ai

The hydrolytic stability of the parent ester, this compound, is the critical factor in this context. Esters can be susceptible to hydrolysis, especially under alkaline conditions. europa.eu The structure of the ester, particularly steric hindrance around the ester linkage, can affect its hydrolytic stability. iql-nog.com

The following table outlines the hydrolytic behavior of this compound's components.

| Compound | Hydrolytic Stability | Key Factors | Environmental Implication |

| This compound (Ester) | Susceptible to hydrolysis | pH, temperature europa.eunih.gov | Initial degradation step in aquatic environments |

| Decyl Alcohol | Stable to hydrolysis atamanchemicals.com | Lack of hydrolyzable groups | Persists until biodegraded |

| Isononanoic Acid | Stable to hydrolysis | Is a carboxylic acid | Persists until biodegraded |

Environmental Fate Modeling and Prediction

Environmental fate models are computational tools used to predict the distribution and concentration of chemicals in various environmental compartments like air, water, and soil. mdpi.comresearchgate.net These models integrate data on a chemical's physical-chemical properties and degradation rates to estimate its environmental behavior. nih.gov

For this compound, modeling would begin with its hydrolysis into decyl alcohol and isononanoic acid. The subsequent fate of these two products would then be modeled based on their respective properties.

Input parameters for modeling the fate of decyl alcohol and isononanoic acid would include:

Log Koc (Soil Organic Carbon-Water Partitioning Coefficient): Predicts mobility in soil.

Henry's Law Constant: Indicates the likelihood of volatilization from water.

Biodegradation Rate Constants: Determines persistence in soil and water.

Water Solubility: Influences mobility in aquatic systems. umweltbundesamt.de

Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate these parameters when experimental data is unavailable. nih.gov These models relate the chemical structure of a substance to its properties and are valuable tools in risk assessment.

Persistence and Mobility in Soil and Aquatic Systems

The persistence and mobility of a chemical determine its potential to contaminate groundwater and spread through the environment. ntnu.noufz.denih.gov

Decyl Alcohol:

Mobility: It is expected to have moderate mobility in soil based on its estimated log Koc value. atamanchemicals.com It can volatilize from moist soil and water surfaces. atamanchemicals.com

Persistence: Decyl alcohol is readily biodegradable, which is the most significant factor limiting its persistence in both soil and water. atamanchemicals.com It is not expected to persist in the environment. herts.ac.uk

Isononanoic Acid:

Mobility: As a branched-chain carboxylic acid, its mobility will depend on its water solubility and sorption characteristics in soil. ontosight.aiumweltbundesamt.de Polar organic compounds tend to be more mobile in aquatic environments. umweltbundesamt.de

Persistence: The persistence of isononanoic acid is primarily dictated by its biodegradability. ontosight.ai

The table below summarizes the persistence and mobility characteristics of this compound's degradation products.

| Compound | Persistence | Mobility in Soil | Mobility in Water |

| Decyl Alcohol | Low (readily biodegradable) atamanchemicals.comherts.ac.uk | Moderate atamanchemicals.com | Potential for volatilization atamanchemicals.com |

| Isononanoic Acid | Dependent on biodegradability ontosight.ai | Dependent on sorption ontosight.ai | Potentially mobile umweltbundesamt.de |

Future Research Directions and Emerging Paradigms

Novel Synthetic Routes and Sustainable Production Technologies

The conventional synthesis of alkyl esters like Decyl Isononanoate typically involves classical Fischer-type esterification, which is the reaction of a carboxylic acid with an alcohol. cir-safety.org This process can be promoted by acid or base catalysis. cir-safety.org Another common method is transesterification, where the alcohol moiety of an ester is exchanged to create a different ester product. cir-safety.org

Future research is anticipated to focus on developing greener and more sustainable production technologies. Key areas of investigation include:

Enzymatic Catalysis: The use of enzymes as biocatalysts presents an opportunity for milder reaction conditions, higher selectivity, and reduced energy consumption. ijsetpub.com

Solid Acid Catalysts: The development of novel solid acidic ionic liquid polymers could offer highly efficient and reusable catalysts for both esterification and transesterification, enabling simpler, one-step reaction processes under mild conditions. researchgate.net

Renewable Feedstocks: Research into utilizing biomass-derived feedstocks for the production of both the alcohol and acid components could significantly reduce the carbon footprint of this compound synthesis. ijsetpub.com

These green chemistry approaches aim to minimize hazardous reagents and waste generation, aligning with the growing demand for environmentally friendly chemical processes. ijsetpub.com

Advanced Spectroscopic and Imaging Techniques for Molecular Dynamics Investigations

Understanding the molecular behavior of this compound at interfaces is crucial for optimizing its performance in various formulations. Future research should leverage advanced spectroscopic and imaging techniques to investigate its molecular dynamics.

Recent technological advancements enable vibrational spectroscopic imaging at the nanoscale, offering insights into chemical composition and molecular changes. nih.gov Techniques that hold promise for studying this compound include:

Tip-Enhanced Raman Scattering (TERS): This technique combines Raman spectroscopy with scanning probe microscopy to provide ultrasensitive chemical imaging at the nanoscale. nih.gov

Infrared Scattering-Type Scanning Near-Field Optical Microscopy (IR s-SNOM): This method can visualize and identify molecular components and their changes with high spatial resolution. nih.gov

Atomic Force Microscopy-Infrared (AFM-IR): This technique provides infrared spectra at the nanoscale, allowing for detailed chemical analysis of surfaces. nih.gov

Photo-induced Force Microscopy (PiFM): This is another emerging technique for nanoscale chemical imaging. nih.gov

Applying these methods could provide unprecedented detail on how this compound molecules arrange themselves on surfaces, interact with other components in a mixture, and respond to environmental changes.

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating the behavior of atoms and molecules. ebsco.com These methods can provide a detailed, microscopic view of molecular motion and interactions. ebsco.comwikipedia.org

MD simulations can be employed to predict how this compound interacts with other molecules. This is particularly relevant for its use in complex formulations. By creating a computational model, researchers can simulate the forces between particles and predict how molecules will arrange themselves. wikipedia.org This can help in understanding its function as an emollient and how it affects the properties of a formulation. Future research could focus on developing accurate force fields for this compound to enable precise predictions of its interactions in various chemical environments. The use of molecular fingerprints and other machine learning approaches could also be explored to predict interactions with a wide range of other compounds. arxiv.org

The solvation and phase behavior of this compound are critical to its function. MD simulations can be used to predict the Gibbs free energy of solvation and partition coefficients in different solvents. capes.gov.br This information is vital for designing separation processes and understanding its environmental fate. capes.gov.br Furthermore, simulations can model its phase behavior, such as its melting point and how it behaves in emulsions. By simulating the system at an atomic level, researchers can gain insights into how factors like temperature and pressure influence its properties. researchgate.net The 3D-RISM-KH molecular solvation theory is a powerful tool that could be applied to study the solvation thermodynamics of this compound in complex mixtures. nih.gov

Development of this compound Derivatives for Specific Chemical Functions

The development of derivatives of this compound offers a promising avenue for tailoring its properties for specific applications. By modifying its chemical structure, new functionalities can be introduced. For instance, the synthesis of derivatives of other compounds, such as genistein, has been shown to improve properties like lipophilicity and cellular uptake. frontierspartnerships.org

Future research could explore the synthesis of this compound derivatives to enhance or alter its emollient, solvent, or stability characteristics. For example, introducing specific functional groups could modify its interfacial properties, making it a more effective emulsifier or dispersing agent. Studies on the hydrolysis of esters with a decyl alcohol moiety suggest that the ester linkage is a site amenable to chemical modification. mdpi.com

Integration into Multifunctional Material Systems

Multifunctional materials are systems that combine structural properties with one or more functional properties, such as thermal, electrical, or optical capabilities. researchgate.netuiowa.edu There is a growing interest in integrating multiple functions into a single material to enhance efficiency and create novel applications. researchgate.net

Future research could investigate the integration of this compound into such systems. For example, its thermal properties could be leveraged by incorporating it as a phase-change material within a structural composite for thermal energy storage. researchgate.net In the realm of smart materials, it could be integrated into textiles to provide controlled release of active ingredients or to enhance the sensory properties of the fabric. dlr.de The development of such multifunctional systems requires a multidisciplinary approach, combining chemistry, material science, and engineering. uiowa.edu

Q & A

Basic Research Questions

Q. What are the optimal analytical techniques for quantifying Decyl Isononanoate in complex cosmetic matrices?

- Methodology : High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is preferred for quantification due to its sensitivity to ester compounds. Gas Chromatography-Mass Spectrometry (GC-MS) can resolve structural isomers and validate purity . For lipid-rich formulations, sample preparation via liquid-liquid extraction with non-polar solvents (e.g., hexane) improves recovery rates .

Q. How should researchers design a human maximization test to evaluate dermal sensitization of this compound?

- Methodology : Follow the protocol in : Apply 0.05 mL of the test substance (e.g., 1.5–24.66% concentration) under occlusive patches for 48-hour intervals, preceded by sodium lauryl sulfate (SLS) irritation. Challenge phases should use fresh application sites, with reactions scored at 48/72 hours using a 0–3 scale. Include negative controls and a minimum cohort of 25 subjects to ensure statistical validity .

Q. What metabolic pathways are involved in the breakdown of this compound in mammalian systems?

- Methodology : Use isotopic labeling (e.g., ¹⁴C-tracers) to track ester cleavage into isononanoic acid and decyl alcohol. In vitro assays with liver microsomes can identify cytochrome P450 enzymes responsible for oxidation. Urinary metabolites in rodent models (e.g., Sprague-Dawley rats) should be profiled via LC-MS/MS .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in acute toxicity data between rodent models and in vitro assays?

- Methodology : Cross-validate findings using OECD-compliant acute oral toxicity tests (e.g., OECD 423) and compare with cytotoxicity assays (e.g., MTT on HaCaT cells). Adjust for interspecies metabolic differences by analyzing hepatic enzyme activity (e.g., esterase kinetics) and bioavailability via physiologically based pharmacokinetic (PBPK) modeling .

Q. What experimental strategies address conflicting genotoxicity results from Ames tests versus micronucleus assays?

- Methodology : Conduct comet assays to detect DNA strand breaks in human lymphocytes exposed to this compound (0.1–10 µg/mL). Validate results with S9 metabolic activation in Ames tests (OECD 471) and micronucleus tests (OECD 487). Use statistical meta-analysis to resolve variability in endpoint sensitivity .

Q. How can the photostability of this compound be evaluated under UV exposure in sunscreen formulations?

- Methodology : Exclude formulations to UVA/UVB radiation (e.g., 320–400 nm) using solar simulators. Monitor degradation via FTIR for ester bond integrity and HPLC for byproduct identification. Incorporate UV absorption data (e.g., λmax 210–260 nm) to assess photoprotective efficacy .

Q. What in silico models predict the environmental fate and biodegradation kinetics of this compound?

- Methodology : Apply EPI Suite™ to estimate biodegradation half-lives (e.g., BIOWIN models) and soil adsorption coefficients (Koc). Validate predictions with OECD 301F ready biodegradability tests in activated sludge. Assess aquatic toxicity using QSAR models (e.g., ECOSAR) for LC50 in Daphnia magna .

Data Contradiction and Gap Analysis

Q. Why do some studies report no dermal sensitization despite high ester concentrations, while others highlight potential risks?

- Analysis : Variations in vehicle composition (e.g., petrolatum vs. emulsions) affect bioavailability. Maximization tests in used occlusive patches, which may overestimate real-world exposure. Re-evaluate using repeated open application tests (ROAT) at lower concentrations (e.g., 0.5–2%) under non-occlusive conditions .

Q. How significant are gaps in long-term carcinogenicity data for this compound?

- Analysis : No chronic studies exist beyond 90-day rodent assays. Prioritize two-year bioassays (OECD 451) with histopathological analysis of liver and skin tissues. Cross-reference with genotoxicity data to assess tumorigenic potential .

Methodological Recommendations

- Statistical Rigor : Use power analysis (α=0.05, β=0.20) to determine cohort sizes. For human studies, adhere to CONSORT guidelines.

- Data Reproducibility : Share raw datasets via repositories like Figshare or Zenodo. Publish negative results to mitigate publication bias.

- Ethical Compliance : Obtain IRB approval for human tests and follow ARRIVE guidelines for animal studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.